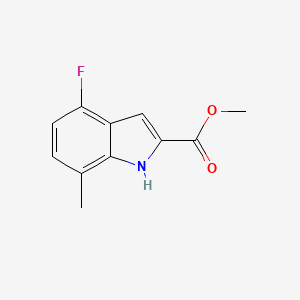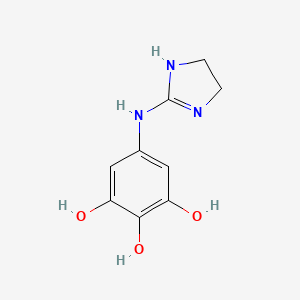
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is a compound that features both an imidazole ring and a benzene ring with three hydroxyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring with hydroxyl groups at positions 1, 2, and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then coupled with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring.
Catechol: A benzene derivative with two hydroxyl groups.
Uniqueness
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is unique due to the combination of an imidazole ring and a benzene ring with three hydroxyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
5-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-5(4-7(14)8(6)15)12-9-10-1-2-11-9/h3-4,13-15H,1-2H2,(H2,10,11,12) |
Clave InChI |
UOTHTBDYHCESDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC(=C(C(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
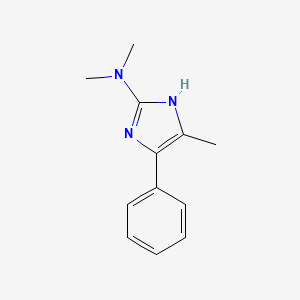
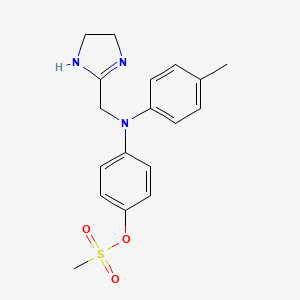


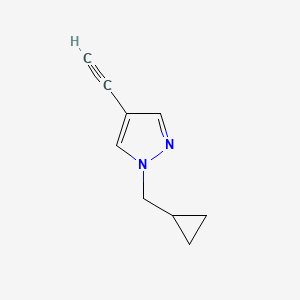
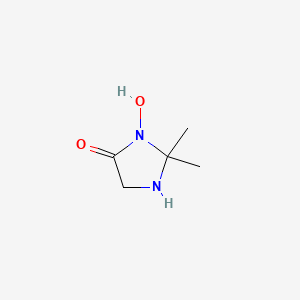

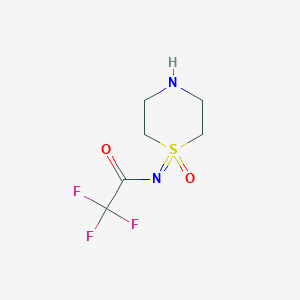
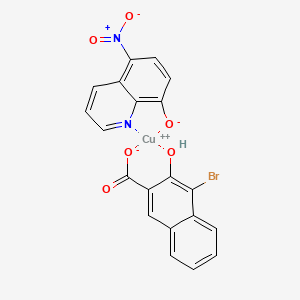

![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
